molecular formula C22H19NO2 B14727546 1,1'-[Iminodi(methylene)]di(2-naphthol) CAS No. 5385-77-3

1,1'-[Iminodi(methylene)]di(2-naphthol)

Cat. No.: B14727546
CAS No.: 5385-77-3
M. Wt: 329.4 g/mol
InChI Key: PPIUVDVYBJTRBO-UHFFFAOYSA-N
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Description

1,1'-[Iminodi(methylene)]di(2-naphthol) (CAS: 5385-77-3) is a binaphthol derivative with the molecular formula C₂₂H₁₉NO₂ and a molecular weight of 329.39 g/mol . This compound’s unique architecture enables applications in coordination chemistry, catalysis, and materials science.

Properties

CAS No.

5385-77-3

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

1-[[(2-hydroxynaphthalen-1-yl)methylamino]methyl]naphthalen-2-ol

InChI

InChI=1S/C22H19NO2/c24-21-11-9-15-5-1-3-7-17(15)19(21)13-23-14-20-18-8-4-2-6-16(18)10-12-22(20)25/h1-12,23-25H,13-14H2

InChI Key

PPIUVDVYBJTRBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNCC3=C(C=CC4=CC=CC=C43)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-[Iminodi(methylene)]di(2-naphthol) can be synthesized through a condensation reaction between 2-naphthol and formaldehyde in the presence of an amine catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imine linkage.

Industrial Production Methods

Industrial production of 1,1’-[Iminodi(methylene)]di(2-naphthol) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow reactors and batch processing, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Iminodi(methylene)]di(2-naphthol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the naphthol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated naphthol derivatives.

Scientific Research Applications

1,1’-[Iminodi(methylene)]di(2-naphthol) has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1,1’-[Iminodi(methylene)]di(2-naphthol) involves its interaction with molecular targets through its imine and naphthol groups. These interactions can modulate enzymatic activity, inhibit specific pathways, and induce cellular responses. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Likely polar aprotic solvents (e.g., THF, DMF) due to phenolic –OH and tertiary amine groups.
  • Reactivity : The nitrogen center and hydroxyl groups allow for metal coordination and participation in acid-base reactions.

Comparison with Structurally Similar Compounds

1,1'-Bi-2-naphthol (BINOL)

Structure : Direct C–C bond between naphthol units (C₂₀H₁₄O₂; MW: 286.32 g/mol) .
Key Differences :

  • Chirality: BINOL exhibits axial chirality (atropisomerism), enabling its use in asymmetric catalysis .
  • Synthesis: Kinetic resolution of (±)-BINOL using chiral catalysts achieves high enantiomeric excess (e.g., 97.24% ee) .
  • Applications : Widely used as a ligand in asymmetric synthesis (e.g., Sharpless epoxidation) .
  • Physical Properties : Melting point ~208–210°C; [α] = ±35° (THF) .

Comparison :

Property 1,1'-[Iminodi(methylene)]di(2-naphthol) BINOL
Chirality No axial chirality Atropisomeric
Coordination Sites N, O O only
Molecular Weight 329.39 g/mol 286.32 g/mol
Catalytic Use Potential for metal complexes Asymmetric catalysis

1,1'-Thiobis(2-naphthol)

Structure : Sulfur-bridged binaphthol (C₂₀H₁₄O₂S; MW: 318.40 g/mol) .
Key Differences :

  • Linkage: Thioether (–S–) vs. iminodi(methylene).
  • Properties : Higher thermal stability (mp: 216°C) due to sulfur’s rigidity .
  • Applications : Polymer stabilizer (e.g., for polypropylene) .

Comparison :

Property 1,1'-[Iminodi(methylene)]di(2-naphthol) 1,1'-Thiobis(2-naphthol)
Linkage –NH(CH₂–)₂– –S–
Melting Point Not reported 216°C
Reactivity Basic nitrogen Oxidation-resistant

The nitrogen center in the target compound may enhance solubility in acidic media, whereas the thioether’s inertness suits industrial stabilization .

1,1'-Methylenebis(2-naphthol)

Structure : Methylene-bridged (C₂₁H₁₆O₂; MW: 300.35 g/mol; CAS: 1096-84-0) .
Key Differences :

  • Linkage : –CH₂– vs. –NH(CH₂–)₂–.
  • Applications: Limited to non-coordinating roles (e.g., adsorbents) .

Comparison :

Property 1,1'-[Iminodi(methylene)]di(2-naphthol) 1,1'-Methylenebis(2-naphthol)
Coordination N and O O only
Flexibility More flexible Rigid

The tertiary amine in the target compound enables pH-responsive behavior, unlike the methylene analog .

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